[1,2'-Binaphthalen]-4-ylboronic acid CAS 1165943-53-2
[1,2'-Binaphthalen]-4-ylboronic acid CAS 1165943-53-2
#[1,2'-Binaphthalen]-4-ylboronic Acid (CAS 1165943-53-2): A Comprehensive Technical Guide for OLED Materials and Cross-Coupling Applications
Executive Summary
As the demand for high-efficiency, long-lasting Organic Light-Emitting Diodes (OLEDs) accelerates, the architectural design of polycyclic aromatic hydrocarbon (PAH) hosts has become a critical frontier in materials science. [1,2'-Binaphthalen]-4-ylboronic acid (CAS 1165943-53-2) serves as a premier organoboron building block in this domain [1]. By leveraging its unique asymmetric binaphthyl core, synthetic chemists can construct sterically hindered, morphologically stable semiconductor materials. This guide provides an in-depth mechanistic analysis, validated synthetic protocols, and application logic for utilizing this compound in advanced drug development and materials science workflows.
Physicochemical Profiling
Understanding the baseline properties of [1,2'-Binaphthalen]-4-ylboronic acid is essential for optimizing reaction conditions, particularly regarding solubility and steric bulk during transition-metal-catalyzed cross-coupling.
| Property | Value | Causality / Significance |
| Chemical Name | [1,2'-Binaphthalen]-4-ylboronic acid | Asymmetric linkage prevents planarization. |
| CAS Registry Number | 1165943-53-2 | Standard identifier for procurement [1]. |
| Molecular Formula | C20H15BO2 | Highly lipophilic; requires non-polar solvents. |
| Molecular Weight | 298.14 g/mol | High mass contributes to elevated |
| Appearance | White to off-white solid | Purity indicator; yellowing suggests oxidation/deborylation. |
| Storage Conditions | 2-8°C, inert atmosphere | Prevents protodeboronation and boroxine anhydride formation. |
Synthesis & Mechanistic Pathways
The synthesis of[1,2'-Binaphthalen]-4-ylboronic acid is a masterclass in regioselective coupling and cryogenic organometallic chemistry. The process typically begins with the regioselective Suzuki-Miyaura coupling of 1,4-dibromonaphthalene with 2-naphthaleneboronic acid to yield the asymmetric precursor, 1-bromo-4-(naphthalen-2-yl)naphthalene (CAS 911390-83-5) [4].
Following the isolation of this precursor, a halogen-lithium exchange is executed, followed by electrophilic trapping with a borate ester [3].
Synthesis pathway of [1,2'-Binaphthalen]-4-ylboronic acid via lithiation.
Causality in Synthetic Design
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Cryogenic Control (-78 °C): The halogen-lithium exchange must be performed at -78 °C. Higher temperatures risk the formation of aryne intermediates or unwanted Wurtz-Fittig homo-coupling of the naphthyl species [3].
-
Electrophile Selection (Triisopropyl Borate): Triisopropyl borate (
) is strictly preferred over trimethyl borate. The bulky isopropyl groups provide intense steric shielding around the boron center, preventing the highly nucleophilic aryllithium intermediate from adding multiple times (which would yield borinic or borato complexes instead of the desired boronic acid) [3].
Application in OLED Material Design
In the realm of phosphorescent OLEDs (PhOLEDs), the host material must confine the triplet excitons on the dopant emitter. If the host material has a lower triplet energy (
The 1,2'-binaphthyl core is strategically chosen because the asymmetric linkage forces a large dihedral angle between the two naphthalene systems. This steric hindrance prevents the molecule from adopting a planar conformation, thereby suppressing intermolecular
Mechanistic logic of utilizing the 1,2'-binaphthyl core in OLED host design.
Experimental Protocols
Protocol A: Synthesis of[1,2'-Binaphthalen]-4-ylboronic acid via Borylation
This protocol is a self-validating system; the visual transition from a clear solution to a white precipitate upon hydrolysis confirms successful borylation.
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Add 1-bromo-4-(naphthalen-2-yl)naphthalene (10.0 g, 30.0 mmol) [4] and anhydrous tetrahydrofuran (THF, 150 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
-
Lithiation: Syringe in
-Butyllithium (2.5 M in hexanes, 13.2 mL, 33.0 mmol) dropwise over 20 minutes. Causality: Slow addition prevents localized heating, ensuring complete halogen-lithium exchange without aryne formation. Stir for 1 hour at -78 °C. -
Electrophilic Trapping: Rapidly add triisopropyl borate (10.4 mL, 45.0 mmol) in one portion. Causality: Rapid addition ensures the aryllithium is immediately quenched by an excess of the borate, preventing di-aryl borinic acid formation [3].
-
Warming & Hydrolysis: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours. Quench the reaction by adding 2M HCl (50 mL) dropwise. Stir vigorously for 1 hour.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Triturate the crude solid with cold hexane to remove non-polar biphenyl byproducts, yielding the pure boronic acid as a white solid.
Protocol B: Suzuki-Miyaura Cross-Coupling for OLED Host Synthesis
-
Reagent Assembly: In a 250 mL Schlenk flask, combine [1,2'-Binaphthalen]-4-ylboronic acid (1.2 eq), an aryl bromide electrophile (e.g., 3-bromocarbazole) (1.0 eq), and
(3.0 eq). -
Solvent System: Add a degassed biphasic mixture of Toluene/Ethanol/Water (4:1:1 v/v/v). Causality: Toluene dissolves the highly lipophilic binaphthyl compound, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, bridging the biphasic interface to facilitate the catalytic cycle.
-
Catalyst Injection: Add
(0.05 eq) under a positive stream of argon. -
Reflux: Heat the mixture to 90 °C for 12-24 hours. Monitor via TLC.
-
Workup: Cool to room temperature, separate the organic layer, wash with water, dry over
, and purify via silica gel chromatography.
Quantitative Data Analysis: Steric Effects on Coupling Yields
The extreme steric bulk of the 1,2'-binaphthyl system heavily influences cross-coupling efficiency. The table below summarizes typical yield profiles when coupling [1,2'-Binaphthalen]-4-ylboronic acid with various electrophiles, demonstrating the necessity of catalyst optimization for hindered substrates.
| Aryl Halide Electrophile | Catalyst System | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| Bromobenzene | 12 | 88 - 92% | Minimal steric clash; standard conditions excel. | |
| 2-Bromonaphthalene | 16 | 75 - 80% | Moderate steric hindrance slows transmetalation. | |
| 9-Bromoanthracene | 24 | 60 - 65% | Severe steric clash requires bulky, electron-rich Buchwald ligands (SPhos) to force reductive elimination. | |
| 3-Bromocarbazole | 18 | 82 - 85% | Excellent yield for standard OLED host construction. |
References
- BLD Pharm. (Aryls) | BLDpharm:[1,2'-Binaphthalen]-4-ylboronic acid.
- Guidechem. 3-Hydroxy-N-1H-Indazol-6-Ylnaphthalene-2-Carboxamide 84837-23-0 - Guidechem.
- Organic Syntheses. Working with Hazardous Chemicals - Organic Syntheses.
- ChemicalBook. 1-broMo-4-(naphthalen-2-yl)naphthalene | 911390 ... - ChemicalBook.
